molecular formula C21H24N4O4 B5317371 4-(4-Benzylpiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide

4-(4-Benzylpiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide

Cat. No.: B5317371
M. Wt: 396.4 g/mol
InChI Key: FGHHRJXGWSNTFY-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide is a complex organic compound that features a piperazine ring substituted with a benzyl group and a nitrophenyl group

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-N-(3-nitrophenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-20(22-18-7-4-8-19(15-18)25(28)29)9-10-21(27)24-13-11-23(12-14-24)16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHHRJXGWSNTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Nitration: The benzylated piperazine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The final step involves the reaction of the nitrated benzylpiperazine with butanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic medium.

    Substitution: Electrophiles such as alkyl halides, in the presence of a base.

Major Products Formed

    Reduction: Formation of 4-(4-Aminopiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide.

    Oxidation: Formation of corresponding oxides.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Benzylpiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-inflammatory agent.

    Pharmacology: The compound is evaluated for its potential therapeutic effects in treating neurodegenerative diseases.

    Biology: It is used in cell viability assays to study its effects on human neuronal cells.

    Industry: The compound is used as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide involves:

    Inhibition of ER Stress: The compound reduces the expression of endoplasmic reticulum chaperones.

    Apoptosis Inhibition: It inhibits apoptosis markers such as cleaved caspase-3.

    NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing the production of inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-Benzylpiperazino)-3-nitrophenyl]methylene}malononitrile: Similar structure with a malononitrile group.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar pharmacological properties.

Uniqueness

4-(4-Benzylpiperazino)-N~1~-(3-nitrophenyl)-4-oxobutanamide is unique due to its specific combination of a benzylpiperazine ring with a nitrophenyl group, which imparts distinct pharmacological properties and potential therapeutic applications.

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